molecular formula C18H16FN3OS2 B2929588 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1105217-58-0

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2929588
CAS RN: 1105217-58-0
M. Wt: 373.46
InChI Key: QXMDSDRFWMHHOG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an amine group, a fluorophenyl group, and a methylthio phenyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would likely be a key feature of the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group could participate in acid-base reactions, while the thiazole ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, affecting its solubility and distribution in the body if it’s used as a drug .

Scientific Research Applications

Proteomics Research

As indicated by the search results , this compound is used in proteomics research , which involves the study of proteomes and their functions. The compound’s ability to interact with proteins can help in identifying protein expression and understanding protein-protein interactions within a cell.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promise as a drug, future studies might focus on optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c1-24-16-4-2-3-14(9-16)20-17(23)10-15-11-25-18(22-15)21-13-7-5-12(19)6-8-13/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMDSDRFWMHHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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